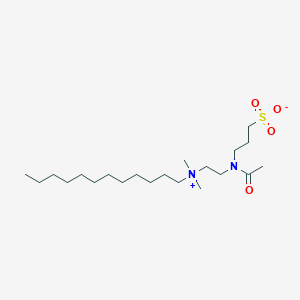![molecular formula C12H17NO2 B028319 Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one CAS No. 104822-33-5](/img/structure/B28319.png)
Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[oxazolidine-5,2-tricyclo[33113,7]decan]-2-one (9CI) is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) typically involves the reaction of a tricyclic ketone with an oxazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may bind to enzymes or receptors, altering their activity and resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI): Unique due to its specific spirocyclic structure.
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-amine: Contains an amine group instead of a ketone.
Uniqueness
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) is unique due to its specific combination of a spirocyclic oxazolidine ring fused with a tricyclic decane structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
104822-33-5 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
spiro[1,3-oxazolidine-5,2'-adamantane]-2-one |
InChI |
InChI=1S/C12H17NO2/c14-11-13-6-12(15-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14) |
InChI-Schlüssel |
FJIYQJVKUKTTLF-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C34CNC(=O)O4 |
Synonyme |
Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















